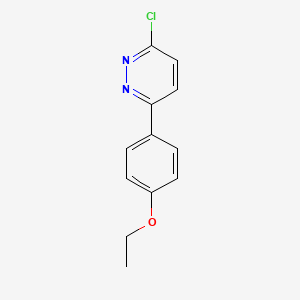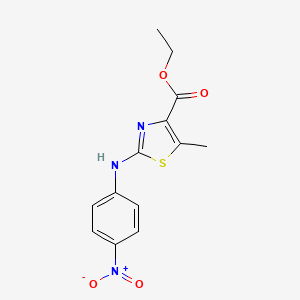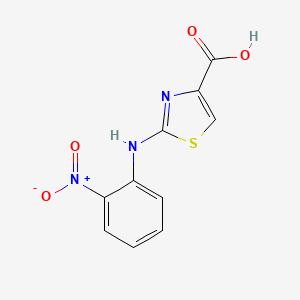
3-Chloro-6-(4-ethoxyphenyl)pyridazine
Vue d'ensemble
Description
“3-Chloro-6-(4-ethoxyphenyl)pyridazine” is a chemical compound with the molecular formula C12H11ClN2O . It is a derivative of pyridazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Pyridazine derivatives, including 3-Chloro-6-(4-ethoxyphenyl)pyridazine, have been extensively studied for their unique structural properties. These compounds are synthesized and characterized using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Such studies are crucial for understanding the molecular structure and interaction energies within these compounds, which is essential for their application in various fields (Sallam et al., 2021).
Agricultural and Herbicidal Activities
Research has shown that pyridazine derivatives, including 3-Chloro-6-(4-ethoxyphenyl)pyridazine, have significant applications in agriculture, particularly as herbicides. Studies demonstrate that these compounds can inhibit chlorophyll at low concentrations and exhibit high herbicidal activities against certain plants, suggesting their potential use as commercial herbicides (Xu et al., 2008).
Antibacterial Properties
Some pyridazine derivatives have been shown to possess antibacterial activities. These compounds, synthesized using various chemical processes, have been evaluated for their effectiveness against different bacterial strains, highlighting their potential in developing new antibacterial agents (Al-Kamali et al., 2014).
Spectroscopic and Computational Studies
Pyridazine derivatives are also the subject of spectroscopic and computational studies. These investigations include FT-IR, micro-Raman, and UV–vis spectroscopy, alongside density functional theory (DFT) calculations. Such studies provide detailed insights into the vibrational frequencies, electronic properties, and molecular interactions of these compounds, which are critical for their application in various scientific domains (Sarıkaya et al., 2017).
Corrosion Inhibition
Interestingly, pyridazine derivatives have been explored for their potential as corrosion inhibitors. Studies have demonstrated that these compounds can effectively protect metal surfaces, such as mild steel, from corrosion, particularly in acidic environments. This application is significant in materials science and engineering (Mashuga et al., 2017).
Orientations Futures
Pyridazine derivatives, including “3-Chloro-6-(4-ethoxyphenyl)pyridazine”, hold considerable interest in medicinal chemistry due to their wide range of pharmacological activities . Therefore, there is a great desire for the synthesis of novel pyridazine compounds, which have a wide range of pharmacological applications for pharmaceutical industries .
Propriétés
IUPAC Name |
3-chloro-6-(4-ethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-10-5-3-9(4-6-10)11-7-8-12(13)15-14-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXNTOREPRGCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-ethoxyphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B1415340.png)
![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)




![3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine](/img/structure/B1415348.png)

![4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole](/img/structure/B1415351.png)
![(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile](/img/structure/B1415355.png)
